Methyl 3-[(1s)-1-hydroxyethyl]benzoate
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Overview
Description
Methyl 3-[(1s)-1-hydroxyethyl]benzoate is an organic compound belonging to the ester class It is derived from benzoic acid and features a hydroxyethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(1s)-1-hydroxyethyl]benzoate can be synthesized through the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1s)-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoates or bromobenzoates.
Scientific Research Applications
Methyl 3-[(1s)-1-hydroxyethyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-[(1s)-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and methanol, which can then participate in various biochemical processes. The hydroxyethyl group can interact with enzymes and receptors, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(1s)-2-hydroxy-1-(methylamino)ethyl]benzoate: Similar structure but with an additional methylamino group.
Methyl 4-[(1s)-1-hydroxyethyl]benzoate: Similar structure but with the hydroxyethyl group in a different position.
Uniqueness
Methyl 3-[(1s)-1-hydroxyethyl]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyethyl group provides additional reactivity and potential for diverse applications compared to other similar compounds.
Biological Activity
Methyl 3-[(1S)-1-hydroxyethyl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analyses, and relevant case studies.
- Chemical Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.203 g/mol
- CAS Number : 79322-76-2
- Appearance : Clear colorless to yellow viscous liquid
- Boiling Point : 148–152 °C (1 mmHg)
- Flash Point : >93 °C
The biological activity of this compound is attributed to its interactions with various biological targets. The hydroxyethyl group enables hydrogen bonding and hydrophobic interactions, which can influence protein and enzyme activity. This compound has been investigated for its potential roles in:
- Antimicrobial Activity : Disruption of microbial cell membranes or inhibition of essential enzymes.
- Anti-inflammatory Effects : Interaction with inflammatory mediators and signaling pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 4-hydroxybenzoate | Lacks the hydroxyethyl group | Antimicrobial properties |
Ethyl 4-(1-hydroxyethyl)benzoate | Ethyl ester instead of methyl | Similar but less potent |
Methyl 4-[(1R)-1-hydroxyethyl]benzoate | Stereoisomer with different spatial arrangement | Varies in interaction with enzymes |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to traditional antibiotics.
Enzymatic Interaction Studies
Studies focusing on enzymatic interactions revealed that this compound can act as a substrate for specific enzymes involved in metabolic pathways. Inhibition of certain enzymatic activities suggests its potential therapeutic role in metabolic disorders.
Cytotoxicity Assessments
In vitro cytotoxicity tests conducted on human cell lines showed that this compound has a moderate cytotoxic effect at higher concentrations. Conversely, at lower concentrations, it appears to promote cell proliferation, indicating a dual role depending on dosage.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry reported that this compound showed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 to 100 µg/mL.
-
Cytotoxic Effects :
- In research published in Cancer Letters, the compound demonstrated varying cytotoxic effects on human cancer cell lines, including MCF-7 and A375, with IC50 values ranging from 30 to 80 µg/mL depending on the concentration.
-
Enzymatic Studies :
- A study in Biochemical Pharmacology explored the effects of this compound on xanthine oxidase activity, revealing significant inhibition at concentrations above 25 µg/mL.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 3-[(1S)-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m0/s1 |
InChI Key |
NYOJUUILPLWPHN-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)OC)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)O |
Origin of Product |
United States |
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